The applications of compounds structurally related to "3-Iodo-6-methoxypyridazine" span across various fields of medicine and pharmacology. The PDE5 inhibitor with a methoxypyridinyl group has potential therapeutic applications in cardiovascular diseases and central nervous system disorders due to its ability to cross the blood-brain barrier1. The tubulin polymerization inhibitor could be a promising candidate for the development of new anticancer drugs, given its antiproliferative activity and ability to induce cell cycle arrest2. The anti-HIV-1 RT and antimicrobial activity of the quinolinyl derivatives suggest their use in the treatment of HIV and various bacterial and fungal infections3. The ICE inhibitors could be explored for their role in managing inflammatory diseases, considering their mechanism of action4. Each of these compounds demonstrates the versatility of pyridazine derivatives in drug design and the potential for "3-Iodo-6-methoxypyridazine" to be applied in similar therapeutic areas.
3-Iodo-6-methoxypyridazine falls under the category of nitrogen-containing heterocycles, specifically pyridazines. Pyridazines are known for their diverse biological activities and are often utilized as building blocks in drug discovery and development. The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes .
The synthesis of 3-Iodo-6-methoxypyridazine typically involves several key methodologies, including palladium-catalyzed cross-coupling reactions. One notable method is the use of 3-iodopyridazine as a precursor, which undergoes reactions with various nucleophiles to introduce substituents at the 6-position .
The molecular structure of 3-Iodo-6-methoxypyridazine features a six-membered ring containing two nitrogen atoms. The arrangement of atoms leads to distinct electronic properties due to resonance stabilization involving the nitrogen atoms.
Crystallographic studies may provide insights into bond lengths and angles, confirming the planarity of the molecule which is essential for its reactivity .
3-Iodo-6-methoxypyridazine participates in various chemical reactions typical for halogenated heterocycles. These reactions include:
Parameters such as temperature, solvent choice, and catalyst concentration greatly influence reaction outcomes and product yields.
The mechanism of action for 3-Iodo-6-methoxypyridazine largely revolves around its ability to undergo nucleophilic substitution due to the electron-withdrawing nature of iodine.
Quantitative analyses such as spectral data (NMR, IR) provide further insights into functional groups and molecular interactions.
3-Iodo-6-methoxypyridazine has potential applications across several scientific domains:
The compound is systematically named 3-iodo-6-methoxypyridazine, reflecting the positions of its key substituents on the diazine ring. The pyridazine ring (a six-membered heterocycle with nitrogen atoms at the 1- and 2-positions) bears an iodine atom at carbon 3 and a methoxy group (–OCH₃) at carbon 6. This numbering assigns priority to the methoxy-substituted nitrogen-adjacent carbon (C6) over the iodo-substituted carbon (C3), consistent with IUPAC conventions for heterocyclic systems [3] [8] [10]. The canonical Simplified Molecular Input Line Entry System notation COC₁=NN=C(I)C=C₁ unambiguously defines the connectivity, confirming the meta relationship between iodine and methoxy groups [4] [10].
While experimental X-ray diffraction data for 3-iodo-6-methoxypyridazine was not identified in the search results, crystallographic analysis of closely related iodinated pyridazines suggests key geometric features. The C–I bond length is expected to approximate 2.10 Å, typical of aryl-iodine single bonds. The electron-withdrawing nature of the iodine likely induces bond angle distortions near C3, while the methoxy group at C6 may contribute to planarity disruption through steric or electronic effects. Computational models predict a nearly planar pyridazine ring, with minor deviations due to the steric bulk of iodine [5] [10].
The pyridazine core exhibits significant resonance delocalization, though the asymmetric substitution pattern in 3-iodo-6-methoxypyridazine polarizes the electron density. The iodine atom acts as a weak resonance donor (+R effect) due to its vacant d-orbitals, while the methoxy group functions as a strong +R donor at C6. This creates an electron-rich region at C6 and an electron-deficient zone at C3/C4, validated by calculated electrostatic potential maps [5] [9]. Tautomerism is restricted due to the absence of mobile protons; however, hypothetical annular tautomers would be energetically disfavored compared to the stable 3-iodo-6-methoxy form [9].
Table 1: Key Molecular Descriptors of 3-Iodo-6-methoxypyridazine
Property | Value | Source/Calculation Method |
---|---|---|
IUPAC Name | 3-iodo-6-methoxypyridazine | [3] [8] |
Molecular Formula | C₅H₅IN₂O | [1] [2] |
Canonical Simplified Molecular Input Line Entry System | COC₁=NN=C(I)C=C₁ | [4] [10] |
InChI Key | JUVFOWOFPFXHJN-UHFFFAOYSA-N | [3] [10] |
Topological Polar Surface Area | 35.01 Ų | [5] |
Reported experimental values for melting point are absent in the available literature. The predicted boiling point is 334.0 ± 27.0 °C at standard atmospheric pressure (760 mmHg), derived from structure-property relationship models accounting for molecular weight (236.01 g/mol), polarity, and halogen presence [8]. Density estimates range from 1.9 ± 0.1 g/cm³, reflecting significant molecular packing efficiency due to halogen bonding potential [8] [9]. The compound typically presents as a low-melting solid (physical form: white to yellow solid) under ambient conditions [3] [6].
While explicit solubility data in specific solvents is limited, computational predictions provide insights. The moderate Topological Polar Surface Area (35.01 Ų) and consensus LogP (lipophilicity index, see 1.2.3) suggest higher solubility in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate) compared to water or alkanes. Estimated aqueous solubility ranges from 0.432 mg/mL to 16.4 mg/mL (0.00183–0.0695 mol/L), classified as "Soluble" to "Very Soluble" based on different computational models (ESOL, ALI, SILICOS-IT) [5]. This variability highlights the challenge in predicting dissolution behavior for heteroaromatics with heavy halogens.
Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter for bioavailability. Multiple computational methods yield a consensus LogP of 1.38, confirming moderate hydrophobicity:
3-Iodo-6-methoxypyridazine exhibits sensitivity to light, heat, and oxidizing agents, necessitating specific storage protocols:
Table 2: Stability and Storage Parameters
Parameter | Recommended Condition | Rationale |
---|---|---|
Temperature | 2–8°C | Prevents thermal decomposition |
Atmosphere | Inert gas (N₂, Ar) | Minimizes oxidative degradation |
Light Exposure | Protected (dark place) | Avoids photolytic deiodination |
Purity Stability | ≥95% (typical commercial) | Hygroscopicity not reported |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7